molecular formula C14H12O2 B1584696 p-Tolyl benzoate CAS No. 614-34-6

p-Tolyl benzoate

Cat. No. B1584696
CAS RN: 614-34-6
M. Wt: 212.24 g/mol
InChI Key: LLRZUDIHEZXFGV-UHFFFAOYSA-N
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Description

P-Tolyl benzoate, also known as 4-Methylphenyl benzoate or 4-Cresyl benzoate, is a chemical compound with the molecular formula C14H12O2 . It is a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of p-Tolyl benzoate consists of a benzene ring (benzoate) attached to another benzene ring (p-tolyl) via an ester linkage . The molecular weight of p-Tolyl benzoate is 212.24 .


Physical And Chemical Properties Analysis

P-Tolyl benzoate is a solid at 20 degrees Celsius . . The melting point of p-Tolyl benzoate is between 69.0 to 73.0 degrees Celsius .

Scientific Research Applications

Anti-Leishmanial Activity

p-Tolyl benzoate has been researched for its potential in treating Leishmaniasis, a parasitic disease. Organometallic antimony(V) dicarboxylates, including those with p-tolyl ligands, have shown effectiveness against the parasite, with low toxicity to mammalian cells, highlighting their promise as drug candidates (Ali et al., 2013).

Photocatalytic and Radiation-Induced Reactions

p-Tolyl benzoate has been studied in the context of γ-radiolysis, where it was subjected to radiation in different solvents. The products formed were similar to those observed in photo-Fries reactions, indicating the potential for p-tolyl benzoate in photocatalytic applications (Belluŝ et al., 1968).

Biochemical Degradation Pathways

Research on the TOL plasmid-specified meta-cleavage pathway, which is involved in the degradation of benzoate and toluates, reveals that p-tolyl benzoate can be catabolized through this pathway. This pathway's selectivity and mechanism of action are critical for understanding how such compounds are broken down biochemically (Harayama et al., 1987).

Catalytic Applications

p-Tolyl benzoate has been utilized in the preparation of various esters and phosphoric esters, demonstrating its role in catalysis and the synthesis of organophosphorus compounds (Mitsunobu & Eguchi, 1971).

Fries Rearrangement Studies

Studies on Fries rearrangement, a key organic reaction, have utilized p-tolyl benzoate. Using zeolitic catalysts, the rearrangement of p-tolyl benzoate has been investigated, contributing to our understanding of catalytic processes in organic chemistry (Vogt et al., 1995).

Enantiomer-Differentiating Reactions

The treatment of certain benzoates, including p-tolyl benzoate, with lithiomethyl p-tolyl sulfoxide has been studied for its enantiomer-differentiating reactions. This research aids in understanding stereochemical aspects of organic reactions (Kunieda et al., 1989).

Oxidation and Coordination Studies

p-Tolyl benzoate has been used in studies focusing on the oxidation of various substrates tethered to N-donor pyridine ligands in carboxylate-bridged diiron(II) complexes. These studies help in mimicking the chemistry of bacterial multicomponent monooxygenases (Carson & Lippard, 2004).

Spectrophotometric Reagents in Metal Analysis

N-benzoyl-p-tolyl-hydroxylamine, derived from p-tolyl benzoate, has been used as a spectrophotometric reagent for the determination of vanadium. This highlights its application in analytical chemistry for metal detection (Majumdar & Das, 1966).

Organic Synthesis and Catalysis

Research involving the reaction of benzoic anhydride with toluene in the presence of cupric oxide, producing tolyl benzoates like p-tolyl benzoate, contributes to the field of organic synthesis and catalysis (Tanda & Fujii, 1974).

Anaerobic Biodegradation

The anaerobic biodegradability of compounds like p-tolyl benzoate by landfill-derived microorganisms has been studied, providing insights into environmental biodegradation processes (Wang & Barlaz, 1998).

Polynuclear Aryls in Organic Chemistry

Research on the hydrolysis of arylcarbinyl benzoates, including polynuclear aryls like p-tolyl benzoate, helps in understanding the substituent effect in organic chemistry (Sawada et al., 1972).

Safety And Hazards

P-Tolyl benzoate is moderately toxic by ingestion and is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling p-Tolyl benzoate .

properties

IUPAC Name

(4-methylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZUDIHEZXFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060632
Record name p-Tolyl benzoate
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyl benzoate

CAS RN

614-34-6
Record name 4-Methylphenyl benzoate
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Record name p-Cresol benzoate
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Record name p-Tolyl benzoate
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Record name Benzoic acid, 4-methylphenyl ester
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Record name p-Tolyl benzoate
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Record name p-tolyl benzoate
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Record name P-CRESOL BENZOATE
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Synthesis routes and methods I

Procedure details

A mixture of 65.0 g (0.60 mol) of p-cresol, 92.7 g (0.66 mol) of benzoyl chloride and 6 mL of anhydrous pyridine was refluxed for 1.5 hr and then added to 600 mL of 2% hydrochloric acid. The product was extracted with 2×100 mL of diethyl ether, the combined extract was washed by 2% NaOH, then dried over Na2SO4, and evaporated to dryness. Drying of the residue in vacuum gave 117 g (92%) of p-tolyl benzoate (bp 127-135° C./25 mm Hg). A mixture of 117 g (0.552 mol) of p-tolyl benzoate and 92.0 (0.689 mol) of AlCl3 was slowly heated to 120-125° C. This mixture was stirred for 1 hr, and then 1000 mL of 2M HCl was added at 0° C. The product was extracted with 3×200 mL of diethyl ether, the combined extracts dried over Na2SO4 and then evaporated to dryness. This procedure gave 116 g (99%) of the 31 which was further used without an additional purification.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
92.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

The synthesis of this compound proceeded in the same fashion as in Example 1 using 21.63 g (0.20 mol) of p-cresol, 22.26 g (0.22 mol) of triethylamine and 28.11 g (0.20 mol) of benzoyl chloride. The product amounted to 39.95 g, m.p. 66°-69° C.
Quantity
21.63 g
Type
reactant
Reaction Step One
Quantity
22.26 g
Type
reactant
Reaction Step Two
Quantity
28.11 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
R Gracia, NJ Patmore - Journal of Cluster Science, 2010 - Springer
The mixed carboxylate diruthenium complexes trans-[Ru 2 II,III (O 2 CCH 3 ) 2 (O 2 CAr) 2 Cl] (I) and trans-[Ru 2 II,II (O 2 CCH 3 ) 2 (O 2 CAr) 2 ] (II) (O 2 CAr = 2,6-di(p-tolyl)benzoate) …
Number of citations: 6 link.springer.com
A Dmitrienko, M Pilkington… - Chemistry–A European …, 2021 - Wiley Online Library
… To our delight, reaction between 1 and a mixture of the non-enolizable ester p-tolyl benzoate and pyridine afforded compound 9 as a single product (Scheme 6). The salient feature of its …
EC Carson, SJ Lippard - Journal of the American Chemical …, 2004 - ACS Publications
Substituted pyridines were employed to prepare a series of terphenylcarboxylate-bridged diiron(II) compounds to mimic aspects of the chemistry at the active sites of bacterial …
Number of citations: 61 pubs.acs.org
MR Sandner, E Hedaya, DJ Trecker - Journal of the American …, 1968 - ACS Publications
… the formation of nearly stoichiometric amounts of p-cresol and acetone from the irradiation of p-tolyl benzoate inisopropyl … formed from the irradiation of p-tolyl benzoate (6b) (Table II, run …
Number of citations: 95 pubs.acs.org
G Cilento - The Journal of Physical Chemistry, 1951 - ACS Publications
… That monosubstituted derivatives fail to form molecular compounds is further shown by the diagrams of p-chlorophenyl benzoate and phenyl p-methylbenzoate and of p-tolyl benzoate …
Number of citations: 0 pubs.acs.org
MA Minier, SJ Lippard - Organometallics, 2014 - ACS Publications
Ethylzinc 2,6-bis(p-tolyl)benzoate converts between two forms in solution. Through NMR spectroscopic techniques and X-ray crystallography, the species in equilibrium were identified …
Number of citations: 8 pubs.acs.org
EC Carson - 2005 - dspace.mit.edu
(cont.) Thiol, sulfide, and sulfoxide moieties tethered to pyridine were allowed to react with the prefabricated diiron(II) complex [...], where ... is a sterically hindered 2,6-di(p-tolyl)benzoate…
Number of citations: 4 dspace.mit.edu
S Yoon, SJ Lippard - Journal of the American Chemical Society, 2004 - ACS Publications
The {Fe 2 (μ-OH) 2 (μ-O 2 CR)} 3+ and {Fe 2 (μ-O)(μ-O 2 CR)} 3+ cores of the carboxylate-bridged diiron(III) centers in the enzyme active sites were reproduced by small molecule …
Number of citations: 41 pubs.acs.org
S Yoon, AE Kelly, SJ Lippard - Polyhedron, 2004 - Elsevier
New diiron(II) complexes having ligated water molecules were prepared and characterized by X-ray crystallography, IR spectroscopy and cyclic voltammetry. The compound [Fe 2 (OH 2 …
Number of citations: 20 www.sciencedirect.com
R Hisada, H Minato, M Kobayashi - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… Formation of p-tolyl benzoate can be accounted for by the … Another portion was used for determination of p-tolyl benzoate … The identities of biphenyl, phenyl benzoate, p-tolyl benzoate, …
Number of citations: 7 www.journal.csj.jp

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